molecular formula C22H21FN2OS B2580385 4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 955230-86-1

4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2580385
CAS No.: 955230-86-1
M. Wt: 380.48
InChI Key: RVPDCIALRBZELH-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide scaffold strategically substituted with a 4-fluoro group and linked to a complex amine moiety that incorporates both 1,2,3,4-tetrahydroisoquinoline (THIQ) and thiophene rings . The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in pharmacology, present in numerous clinically used drugs and bioactive compounds across a range of therapeutic areas . The integration of the thiophene heterocycle further enhances the molecule's potential for interaction with biological targets, making it a valuable chemical tool for probing structure-activity relationships. This benzamide derivative is intended for research applications only, specifically for use in vitro laboratory investigations. It serves as a key intermediate or final compound for scientists exploring new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this compound to study its physicochemical properties, metabolic stability, and binding affinity against specific biological targets. The presence of the fluorine atom, a common bioisostere, can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, which are critical parameters in lead optimization processes . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-20-7-5-17(6-8-20)22(26)24-13-21(19-10-12-27-15-19)25-11-9-16-3-1-2-4-18(16)14-25/h1-8,10,12,15,21H,9,11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPDCIALRBZELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.

    Formation of the benzamide core: This involves the reaction of a fluoro-substituted benzoyl chloride with the amine group of the tetrahydroisoquinoline-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The fluoro group can influence the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of a fluorinated benzamide core with heterocyclic substituents (thiophene and tetrahydroisoquinoline). Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Key Structural Features Molecular Weight Reported Use/Activity Source
4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide 4-fluorobenzamide, ethyl linker with thiophen-3-yl and tetrahydroisoquinoline Not provided Not specified (potential CNS modulation) N/A
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Trifluoromethyl benzamide, isopropoxy substituent ~323.3 Fungicide (pesticide)
2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) Methyl-substituted benzamide, isopropoxy group ~285.3 Fungicide
rac-tert-butyl N-(2-{[(1R,2S,3R,4R)-4-(3-fluorophenoxy)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamoyl}ethyl)carbamate Tetrahydroisoquinoline, fluorophenoxy, cyclopentane, tert-butyl carbamate 513.61 Not specified (building block for drug discovery)

Key Observations

Flutolanil’s trifluoromethyl group increases metabolic stability, a feature absent in the target compound but relevant for agrochemical applications .

The tetrahydroisoquinoline moiety is shared with the Enamine Ltd.

Side Chain Modifications: The ethyl linker in the target compound contrasts with the cyclopentane ring in ’s compound, which likely alters conformational flexibility and solubility . Pesticide derivatives (e.g., flutolanil, mepronil) prioritize lipophilic side chains for membrane penetration, whereas the target compound’s polar tetrahydroisoquinoline may favor interactions with protein targets .

These techniques are critical for verifying the thione tautomer stability in similar compounds .

Research Implications and Gaps

  • ’s hypocretins) .
  • Comparative Pharmacokinetics : Structural analogs like flutolanil and mepronil exhibit agrochemical efficacy, but the target compound’s fluorine and heterocycles may redirect its utility toward therapeutics (e.g., kinase inhibition or GPCR modulation) .
  • Synthetic Optimization : ’s protocols for triazole synthesis could be adapted to improve the yield or stability of the target compound’s heterocyclic components .

Biological Activity

4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a fluorine atom, a tetrahydroisoquinoline moiety, and a thiophene group, which may contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN2OS
  • Molecular Weight : 378.48 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom may enhance the compound's binding affinity to receptors, while the tetrahydroisoquinoline and thiophene groups could influence its solubility and overall bioavailability.

Potential Molecular Targets

  • Enzymes : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Receptors : It may bind to neurotransmitter receptors or other membrane-bound proteins, influencing signaling pathways.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

Anticancer Activity

Studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve:

  • Modulation of cell cycle progression.
  • Induction of oxidative stress leading to cell death.

Neuroprotective Effects

Given the tetrahydroisoquinoline structure's association with neuroactive properties, this compound may also possess neuroprotective effects. Potential mechanisms include:

  • Inhibition of neuroinflammation.
  • Protection against excitotoxicity.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique biological activity of this compound:

Compound NameStructureBiological Activity
4-Fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideStructureAnticancer and anti-inflammatory
4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideStructureNeuroprotective effects

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